molecular formula C20H27N3OS2 B3008509 5-(1,2-dithiolan-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)pentan-1-one CAS No. 2034385-59-4

5-(1,2-dithiolan-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)pentan-1-one

Cat. No.: B3008509
CAS No.: 2034385-59-4
M. Wt: 389.58
InChI Key: JOQZEKHGISRPLP-UHFFFAOYSA-N
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Description

5-(1,2-dithiolan-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)pentan-1-one: is a complex organic compound characterized by its unique structure, which includes a dithiolane ring, a benzimidazole moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2-dithiolan-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)pentan-1-one typically involves multiple steps:

    Formation of the Dithiolane Ring: The dithiolane ring can be synthesized through the reaction of a suitable dithiol with a carbonyl compound under acidic or basic conditions.

    Benzimidazole Synthesis: The benzimidazole moiety is often prepared via the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through the cyclization of appropriate amines with dihalides or through reductive amination processes.

    Coupling Reactions: The final step involves coupling the synthesized intermediates using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dithiolane ring can undergo oxidation to form disulfides or sulfoxides.

    Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

    Oxidation: Disulfides, sulfoxides.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may serve as a probe or ligand in studying enzyme functions or protein interactions due to its potential binding affinity to biological macromolecules.

Medicine

Medically, this compound could be investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, or antimicrobial activities. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 5-(1,2-dithiolan-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)pentan-1-one would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The dithiolane ring might participate in redox reactions, while the benzimidazole and pyrrolidine rings could facilitate binding to proteins or other macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    5-(1,2-dithiolan-3-yl)-1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)pentan-1-one: Lacks the methyl group on the benzimidazole ring.

    5-(1,2-dithiolan-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)pentan-1-one: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness

The presence of the methyl group on the benzimidazole ring and the specific combination of the dithiolane, benzimidazole, and pyrrolidine rings make 5-(1,2-dithiolan-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)pentan-1-one unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

5-(dithiolan-3-yl)-1-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3OS2/c1-15-21-18-7-3-4-8-19(18)23(15)16-10-12-22(14-16)20(24)9-5-2-6-17-11-13-25-26-17/h3-4,7-8,16-17H,2,5-6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQZEKHGISRPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)CCCCC4CCSS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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